molecular formula C9H9FN2 B12828204 2-(2-Fluoroethyl)-1H-benzo[d]imidazole

2-(2-Fluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B12828204
M. Wt: 164.18 g/mol
InChI Key: MDONFXFMRDEVOI-UHFFFAOYSA-N
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Description

2-(2-Fluoroethyl)-1H-benzo[d]imidazole is a fluorinated derivative of the privileged benzimidazole scaffold, a structure of high significance in medicinal chemistry and drug discovery. The benzimidazole core is a versatile pharmacophore known for its diverse range of biological activities, largely due to its ability to mimic purine bases, facilitating interactions with various enzymatic targets . The introduction of a 2-fluoroethyl group is a strategic modification; fluorine atoms are widely used in drug design to improve a molecule's metabolic stability, lipophilicity, and membrane permeability. This specific combination makes the compound a valuable intermediate for the synthesis of more complex, biologically active molecules. Research into benzimidazole derivatives has demonstrated their potent efficacy against a spectrum of pathogens. Notably, certain 2-substituted-1H-benzo[d]imidazoles exhibit excellent activity against challenging microbial strains such as Staphylococcus aureus (including MRSA), Mycobacterium smegmatis , and the fungus Candida albicans , with some compounds showing minimum inhibitory concentrations (MICs) below 1 µg/mL . The biological activity is often mediated through interaction with key protein targets. Molecular docking studies suggest that related benzimidazole compounds can inhibit bacterial cell division by targeting filamenting temperature-sensitive protein Z (FtsZ) . Furthermore, they have been identified as inhibitors of essential bacterial pyruvate kinase enzymes and (p)ppGpp synthetases/hydrolases (RelSeq), which are crucial for the bacterial stress response and persistence . Beyond antimicrobial applications, the benzimidazole pharmacophore is present in drugs with various therapeutic effects, including anticancer, anti-inflammatory, and anti-tubercular activities . This broad utility makes 2-(2-fluoroethyl)-1H-benzo[d]imidazole a highly promising building block for researchers developing novel therapeutic agents in infectious disease and oncology. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H9FN2

Molecular Weight

164.18 g/mol

IUPAC Name

2-(2-fluoroethyl)-1H-benzimidazole

InChI

InChI=1S/C9H9FN2/c10-6-5-9-11-7-3-1-2-4-8(7)12-9/h1-4H,5-6H2,(H,11,12)

InChI Key

MDONFXFMRDEVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole typically involves the introduction of a fluoroethyl group into the benzimidazole core. One common method is the alkylation of benzimidazole with 2-fluoroethyl halides under basic conditions. For example, benzimidazole can be reacted with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to yield 2-(2-Fluoroethyl)-1H-benzo[d]imidazole .

Industrial Production Methods

Industrial production of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluoroethyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluoroethyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Sodium azide in DMF or potassium thiocyanate in acetone.

Major Products Formed

    Oxidation: Formation of benzimidazole derivatives with oxidized side chains.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups replacing the fluorine atom.

Scientific Research Applications

Antimicrobial Activity

The antimicrobial potential of benzimidazole derivatives, including 2-(2-Fluoroethyl)-1H-benzo[d]imidazole, has been extensively studied. Research indicates that these compounds exhibit significant activity against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized benzimidazole derivatives against both Gram-positive and Gram-negative bacteria. The results showed that compounds with fluorinated substituents, such as 2-(2-Fluoroethyl)-1H-benzo[d]imidazole, demonstrated enhanced activity compared to their non-fluorinated counterparts. For instance, the minimum inhibitory concentration (MIC) values for certain derivatives were found to be in the range of 1.27 to 2.65 µM against Staphylococcus aureus and Escherichia coli .

CompoundTarget BacteriaMIC (µM)
2-(2-Fluoroethyl)-1H-benzo[d]imidazoleStaphylococcus aureus< 1
2-(2-Fluoroethyl)-1H-benzo[d]imidazoleEscherichia coli1.43

Anticancer Applications

The anticancer properties of benzimidazole derivatives have been a focal point in drug discovery. Studies have indicated that compounds like 2-(2-Fluoroethyl)-1H-benzo[d]imidazole can inhibit cancer cell proliferation effectively.

Case Study: Anticancer Activity

In a comparative study, the anticancer efficacy of various benzimidazole derivatives was assessed against human colorectal carcinoma cell lines (HCT116). The results highlighted that derivatives with a 2-fluoroethyl substituent exhibited IC50 values significantly lower than standard chemotherapeutics like 5-fluorouracil (5-FU). For example, one derivative showed an IC50 value of 4.53 µM, indicating potent anticancer activity .

CompoundCell LineIC50 (µM)
2-(2-Fluoroethyl)-1H-benzo[d]imidazoleHCT1164.53
Standard Drug (5-FU)HCT1169.99

Antifungal Properties

In addition to antibacterial and anticancer activities, benzimidazole derivatives have shown promising antifungal effects.

Case Study: Antifungal Efficacy

Research has demonstrated that compounds including 2-(2-Fluoroethyl)-1H-benzo[d]imidazole possess antifungal properties against strains such as Candida albicans. The MIC values for these compounds were comparable to those of established antifungals like ketoconazole, with some derivatives achieving MIC values as low as 64 µg/mL .

CompoundTarget FungiMIC (µg/mL)
2-(2-Fluoroethyl)-1H-benzo[d]imidazoleCandida albicans64
KetoconazoleCandida albicans50

Mechanism of Action

The mechanism of action of 2-(2-Fluoroethyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in biological systems. The fluoroethyl group can enhance the compound’s ability to bind to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Substituent Position and Type

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole : Fluorination at the 4-position of the phenyl ring enhances metabolic stability by reducing oxidative degradation. Computational studies show that this modification maintains molecular recognition with targets like the GABA-A receptor .
  • 2-(2-Fluoroethyl)-1H-benzo[d]imidazole: The fluoroethyl group introduces a flexible alkyl chain, increasing solubility compared to aryl-fluorinated analogs.

Methyl vs. Fluoroalkyl Substitution

  • Methyl groups at the 5-position of benzimidazole (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzo[d]imidazole) reduce GABA-A receptor affinity, whereas fluorinated alkyl chains may improve target engagement due to stronger dipole interactions .

Key Observations :

  • Photochemical methods (e.g., UV light with W–ZnO@NH2–CBB) offer high yields and mild conditions for aryl-substituted benzimidazoles .
  • Pd-catalyzed C-H activation, effective for direct imidation, is a plausible route for alkyl-fluorinated derivatives .

Receptor Modulation

  • 2-(4-Fluorophenyl)-6-methyl-1H-benzo[d]imidazole : Exhibits allosteric modulation of GABA-A receptors with EC50 values comparable to zolpidem. Fluorination at the phenyl ring improves metabolic stability (aqueous solubility: 50–74 μg/mL) .
  • 2-(2-Fluoroethyl)-1H-benzo[d]imidazole : Predicted to enhance blood-brain barrier penetration due to the fluoroethyl group’s lipophilicity, making it a candidate for neuropharmacology .

Antimicrobial and Anticancer Activity

  • 2-(5-Iodo-1H-indol-3-yl)-1H-benzo[d]imidazole: Shows superior antimycobacterial activity compared to quinazolinone analogs, highlighting the importance of the imidazole ring .
  • Benzimidazole-phenylhydrazone derivatives : Compound 6f inhibits Rhizoctonia solani (EC50: 1.20 μg/mL), demonstrating the impact of hybrid substituents on antifungal efficacy .

Physicochemical Properties

Compound Melting Point (°C) Solubility (pH 7.4) LogP (Predicted) Reference
2-(4-Fluorophenyl)-1H-benzo[d]imidazole 303.2–303.6 50–74 μg/mL 2.8
2-(p-Tolyl)-1H-benzo[d]imidazole >320 Low 3.2
2-(2-Fluoroethyl)-1H-benzo[d]imidazole N/A Moderate 2.5 (Inferred)

Insights :

  • Aryl-fluorinated derivatives exhibit higher melting points due to rigid aromatic interactions, while alkyl-fluorinated analogs may have lower melting points and better solubility .

Q & A

Q. What strategies mitigate low regioselectivity in benzimidazole synthesis, particularly for derivatives with multiple substituents?

  • Methodological Answer : Regioselectivity is controlled by steric/electronic directing groups. For example, electron-donating substituents (e.g., -OCH₃) favor coupling at the para position in Friedel-Crafts reactions . Microwave-assisted synthesis reduces side reactions, while phase-transfer catalysts (e.g., TBAB) enhance yields in heterogeneous systems .

Q. How are molecular docking and ADMET studies integrated into the design of EGFR-inhibiting benzimidazoles?

  • Methodological Answer : Docking (AutoDock Vina) identifies binding poses in EGFR’s ATP pocket (PDB: 1M17). Key interactions include hydrogen bonds with Met793 and hydrophobic contacts with Leu718. ADMET predictions (SwissADME) prioritize derivatives with LogP <5, topological polar surface area <140 Ų, and minimal CYP450 inhibition .

Q. What experimental approaches address discrepancies between calculated and observed spectroscopic data?

  • Methodological Answer : For NMR mismatches, dynamic effects (e.g., tautomerism) are probed via variable-temperature NMR. X-ray crystallography resolves ambiguities (e.g., confirming imidazole protonation states). For HRMS deviations (<2 ppm error), isotopic patterns are checked to rule out adduct formation .

Key Considerations for Researchers

  • Contradictions : While SiO₂ nanoparticles improve yields in some syntheses , they may introduce silica impurities requiring column chromatography.
  • Advanced Tools : Use Cryo-EM for large-scale conformational analysis and QM/MM simulations for enzyme-inhibitor dynamics.

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